
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide
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Overview
Description
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a complex organic compound with a molecular formula of C19H16N2O3S and a molecular weight of 352.40694 This compound is characterized by its unique structure, which includes a nicotinamide core, a thiophene ring, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.
Attachment of the Methylphenoxy Group: The final step involves the attachment of the 4-methylphenoxy group to the nicotinamide core through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of nicotinamide, including 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide, exhibit significant anticancer properties. For instance, compounds with similar structures have shown percent growth inhibitions (PGIs) against various cancer cell lines:
Compound | Cell Line | PGI (%) |
---|---|---|
6a | SNB-19 | 86.61 |
6b | OVCAR-8 | 85.26 |
6c | NCI-H40 | 75.99 |
6d | MDA-MB-231 | 56.53 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, warranting further investigation into its mode of action .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it exhibits significant inhibitory effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) observed for related compounds was approximately 256 µg/mL, indicating potential as an antimicrobial agent .
Fungicidal Activity
In agricultural research, derivatives of thiophene-containing nicotinamides have shown promise as fungicides. A study reported that certain compounds demonstrated effective control against cucumber downy mildew (Pseudoperonospora cubensis), with some exhibiting lower effective concentrations (EC50) than commercial fungicides like diflumetorim and flumorph:
Compound | EC50 (mg/L) | Control Efficacy (%) |
---|---|---|
4f | 1.96 | 79 |
4a | 4.69 | 70 |
Diflumetorim | 21.44 | 56 |
These results highlight the potential for developing new agricultural products based on this compound .
Polymer Development
The unique structure of this compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research indicates that modifying polymers with this compound can lead to materials with improved performance in various applications, including coatings and composites.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry investigated the efficacy of various nicotinamide derivatives against cancer cell lines. The study concluded that modifications to the nicotinamide structure significantly influenced anticancer activity, with specific focus on the role of the thiophene moiety .
- Agricultural Trials : Field trials conducted on the efficacy of thiophene-based fungicides demonstrated superior performance compared to existing commercial products, suggesting a viable path for new agricultural solutions .
Mechanism of Action
The mechanism of action of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Phenoxy Derivatives: Compounds with phenoxy groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
The compound 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a synthetic derivative that has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available studies and data.
Chemical Structure and Properties
The chemical structure of this compound includes a nicotinamide moiety, which is known for its role in various biological processes. The presence of the thiophene and phenoxy groups suggests potential interactions with biological receptors, enhancing its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 299.36 g/mol
Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that nicotinamide derivatives can inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : The compound may act as an antioxidant, reducing oxidative stress in cells, which is crucial for maintaining cellular integrity.
- Receptor Binding : Preliminary data suggest that this compound could interact with specific receptors, modulating signaling pathways relevant to various diseases.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit certain cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic use.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.3 |
HeLa | 18.7 |
In Vivo Studies
Animal models have been employed to evaluate the compound's efficacy in reducing tumor size and improving survival rates. In a study involving mice with induced tumors, administration of the compound resulted in a 40% reduction in tumor volume compared to control groups.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The findings indicated that derivatives with a phenoxy group exhibited enhanced activity against various cancer types due to their ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another research highlighted its potential neuroprotective effects in models of neurodegenerative diseases. The compound demonstrated the ability to reduce neuronal apoptosis and inflammation, suggesting a possible therapeutic role in conditions like Alzheimer's disease.
Properties
IUPAC Name |
6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCWPXHQCXYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.